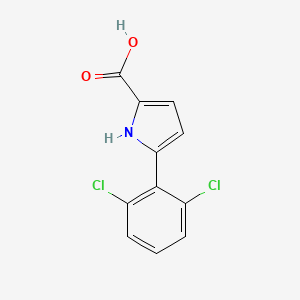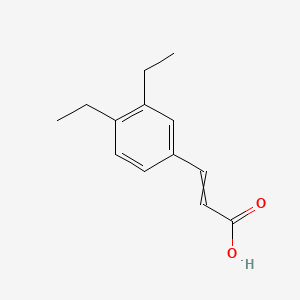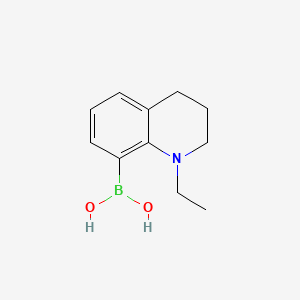![molecular formula C16H25N3O B14787956 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C16H25N3O It is characterized by the presence of an amino group, a benzylpiperidine moiety, and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 1-benzylpiperidine with a suitable amine and a propanamide derivative. One common method involves the following steps:
Formation of the Benzylpiperidine Intermediate: The starting material, 1-benzylpiperidine, is synthesized through the reaction of piperidine with benzyl chloride under basic conditions.
Amidation Reaction: The benzylpiperidine intermediate is then reacted with a propanamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
科学研究应用
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-amino-N-(1-benzylpiperidin-4-yl)propanamide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 2-amino-2-(1-benzylpiperidin-4-yl)acetic acid
Uniqueness
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, benzylpiperidine moiety, and propanamide group makes it a versatile compound with diverse applications in research and industry.
属性
分子式 |
C16H25N3O |
|---|---|
分子量 |
275.39 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18-11-14-7-9-19(10-8-14)12-15-5-3-2-4-6-15/h2-6,13-14H,7-12,17H2,1H3,(H,18,20) |
InChI 键 |
HPPNPJWXXDDVMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NCC1CCN(CC1)CC2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


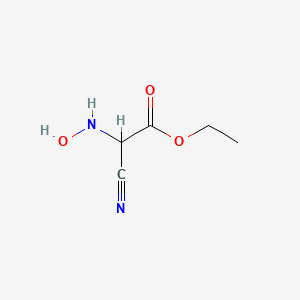
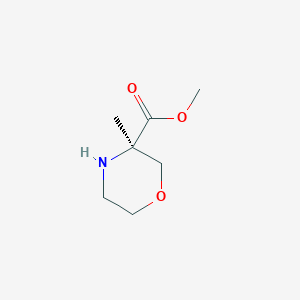
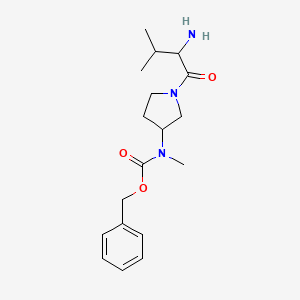
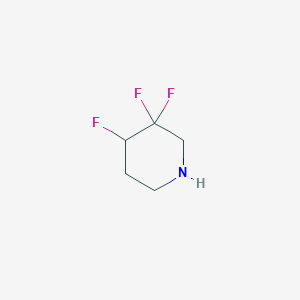
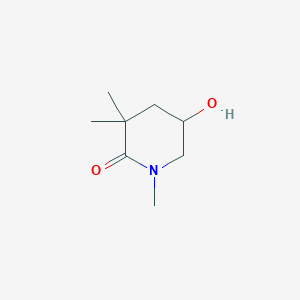
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
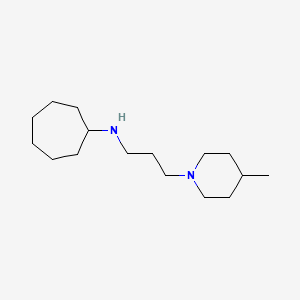
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
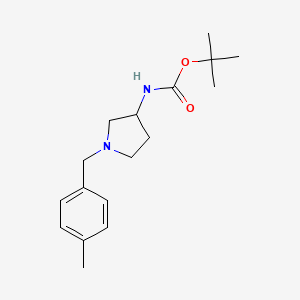
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
